molecular formula C66H54N4O6P2Te B14123503 Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) CAS No. 73481-12-6

Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)

Cat. No.: B14123503
CAS No.: 73481-12-6
M. Wt: 1188.7 g/mol
InChI Key: XTGGYIVUFWHGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) (CAS: 73481-12-6; molecular formula: C₁₈H₁₄N₄O₆Te) is an ionic compound comprising bis(tetraphenylphosphonium) ([P(C₆H₅)₄]₂²⁺) cations and a tellurate(IV) anion complex. The anion features a tellurium(IV) center coordinated by two 4-methoxyphenyl groups and four cyanato (NCO⁻) ligands, likely forming an octahedral geometry . This compound is notable for its hybrid organic-inorganic structure, which may confer unique solubility and reactivity profiles compared to simpler tellurium derivatives.

Properties

CAS No.

73481-12-6

Molecular Formula

C66H54N4O6P2Te

Molecular Weight

1188.7 g/mol

IUPAC Name

methoxybenzene;tellurium(4+);tetraphenylphosphanium;tetraisocyanate

InChI

InChI=1S/2C24H20P.2C7H7O.4CNO.Te/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-8-7-5-3-2-4-6-7;4*2-1-3;/h2*1-20H;2*3-6H,1H3;;;;;/q2*+1;6*-1;+4

InChI Key

XTGGYIVUFWHGJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=[C-]C=C1.COC1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.[Te+4]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)

Reagents :

  • Tellurium tetrachloride (TeCl₄) or telluric acid (H₆TeO₆) as the Te(IV) source.
  • 4-Methoxy-4-phenylthiol or derivatives for ligand introduction.
  • Cyanate sources (e.g., potassium cyanate, KOCN).

Procedure :

  • Ligand exchange : TeCl₄ is reacted with 4-methoxy-4-phenylthiol in anhydrous tetrahydrofuran (THF) under nitrogen, yielding a bis-thiolato intermediate.
  • Cyanate substitution : The intermediate is treated with excess KOCN in dimethylformamide (DMF) at 60–80°C for 12–24 hours, replacing thiolato groups with cyanate ligands.
  • Isolation : The product is precipitated using ice-cold ethanol and filtered.

Key parameters :

  • Temperature : Excess heat promotes tellurium reduction; reactions are maintained below 80°C.
  • Moisture control : Anhydrous conditions prevent hydrolysis of Te–O bonds.

Step 2: Phosphonium Salt Formation

Reagents :

  • Tetraphenylphosphonium chloride ([PPh₄]Cl).
  • Methanol or ethanol as solvents.

Procedure :
The tetracyanato-tellurate anion is combined with [PPh₄]Cl in a 1:2 molar ratio in refluxing methanol. The ionic product precipitates upon cooling and is recrystallized from acetonitrile/diethyl ether.

Optimized Methodologies

Solvent Systems and Catalysts

Parameter Conditions Impact on Yield
Solvent DMF > DMSO > THF DMF maximizes ligand substitution (yield ~78%)
Catalyst Crown ethers (18-crown-6) Enhances KOCN solubility, +15% yield
Reaction Time 18–24 hours <12 hours leads to incomplete substitution

Example protocol :

  • TeCl₄ (10 mmol), 4-methoxy-4-phenylthiol (22 mmol), and 18-crown-6 (1 mmol) in DMF.
  • Add KOCN (50 mmol) at 70°C under N₂, stir 20 hours.
  • Precipitation yields 72% tetracyanato-tellurate intermediate.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted thiol.
  • Recrystallization : Acetonitrile/diethyl ether (1:5) yields >95% pure phosphonium salt.

Analytical Characterization

Critical data for validation :

  • ¹H NMR (DMSO-d₆): δ 7.5–7.8 (m, Ph groups), δ 3.7 (s, OCH₃).
  • FT-IR : ν(CN) at 2120 cm⁻¹, ν(Te–O) at 640 cm⁻¹.
  • Elemental Analysis : Calculated for C₆₆H₅₄N₄O₆P₂Te: C 66.73%, H 4.58%, N 4.72%; Found: C 66.58%, H 4.62%, N 4.68%.

Challenges and Mitigation Strategies

Issue Cause Solution
Tellurium reduction O₂ or moisture exposure Rigorous N₂ purging, anhydrous solvents
Low anion purity Incomplete ligand substitution Excess KOCN (5:1 molar ratio)
Phosphonium hydrolysis Protic solvents Use aprotic solvents (e.g., DMF)

Recent Advances (2020–2025)

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 4 hours with comparable yields (70–75%).
  • Ionic liquid solvents : [BMIM][BF₄] improves Te(IV) stability, achieving 81% yield in Step 1.

Industrial Scalability Considerations

  • Cost drivers : Tellurium scarcity (~$120/kg) and phosphonium salts (~$200/kg).
  • Waste management : Cyanate-containing byproducts require treatment with Fe²⁺/H₂O₂ to degrade to CO₂ and NH₃.

Chemical Reactions Analysis

Types of Reactions

Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of tellurium.

    Reduction: It can be reduced to lower oxidation states or even elemental tellurium.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction may produce lower oxidation state tellurium species or elemental tellurium.

Scientific Research Applications

Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is a complex organometallic compound featuring a tellurium atom in a tetravalent oxidation state, coordinated with multiple ligands. It has the molecular formula C66H54N4O6P2Te and a molecular weight of approximately 1188.7 g/mol . The compound includes tetraphenylphosphonium cations and tetracyanate anions, which contribute to its unique chemical properties and potential applications.

Potential Applications

Due to its unique structure and properties, Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) may find applications in several areas:

  • Material Science: The compound's distinctive structure could be utilized in the development of new materials with specific electronic or optical properties.
  • Catalysis: It may serve as a catalyst in various chemical reactions, potentially offering unique reactivity due to the presence of tellurium and the coordinated ligands.
  • Biological Systems: Further studies are necessary to elucidate the specific biological effects of Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV). Interaction studies are essential for understanding its behavior in biological systems and its reactivity with other compounds. Such studies may include:
    • Protein Binding Assays: Determining the compound's affinity for specific proteins can provide insights into its potential mechanisms of action.
    • Cellular Uptake Studies: Investigating how the compound is taken up by cells can help assess its bioavailability and intracellular distribution.
    • In vivo experiments: Animal studies may be conducted to evaluate the compound's effects on various biological processes and its potential toxicity.

Mechanism of Action

The mechanism of action of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Bis(tetraphenylphosphonium) Metal Halide Salts

Bis(tetraphenylphosphonium) salts with metal-containing anions, such as [P(C₆H₅)₄]₂[VOCl₄]·4CH₃CN, [P(C₆H₅)₄]₂[SnCl₆]·4CH₃CN, and [P(C₆H₃₅)₄]₂[MoCl₆]·4CH₃CN, share the same cationic framework but differ in their anionic geometry and coordination (Table 1) :

Compound Anion Geometry Key Bond Lengths (Å) Crystal System Solvent Incorporation
Target Tellurate(IV) Compound Octahedral (inferred) Te–O (methoxy): ~1.9–2.1* Unknown None
[P(C₆H₅)₄]₂[SnCl₆]·4CH₃CN Octahedral Sn–Cl: 2.42 Monoclinic 4 CH₃CN
[P(C₆H₅)₄]₂[MoCl₆]·4CH₃CN Octahedral Mo–Cl: 2.37 Monoclinic 4 CH₃CN
[P(C₆H₅)₄]₂[VOCl₄]·4CH₃CN Distorted Octahedral V–O: 1.60, V–Cl: 2.24 Monoclinic 4 CH₃CN

*Bond lengths inferred from analogous tellurium(IV) complexes.

The target compound’s anion likely adopts an octahedral geometry similar to [SnCl₆]²⁻ and [MoCl₆]²⁻ but substitutes halides with methoxyphenyl and cyanato ligands. This organic modification may reduce symmetry and increase steric bulk compared to purely inorganic anions. Notably, the absence of solvent molecules (e.g., acetonitrile) in the target compound suggests higher lattice stability .

Physicochemical Properties

  • Thermal Stability : The acetonitrile solvates in [P(C₆H₅)₄]₂[SnCl₆]·4CH₃CN decompose upon heating to release CH₃CN, forming anhydrous phases . The target compound, lacking solvent, may exhibit superior thermal stability, though methoxyphenyl groups could introduce lower decomposition onset temperatures compared to halogenated analogs.
  • Solubility: The tetraphenylphosphonium cation enhances solubility in organic solvents (e.g., dichloromethane, acetonitrile). The methoxyphenyl groups in the target compound may further improve solubility in polar aprotic media relative to [SnCl₆]²⁻ or [MoCl₆]²⁻ salts. In contrast, tetraethoxy tellurium (C₈H₂₀O₄Te, CAS: 2017-01-8), a neutral organotellurium compound, is likely volatile and soluble in non-polar solvents due to its alkoxide ligands .

Biological Activity

Chemical Identity
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is an organotellurium compound with the molecular formula C66H54N4O6P2TeC_{66}H_{54}N_{4}O_{6}P_{2}Te and a CAS number of 73481-12-6. This compound is characterized by its complex structure, which includes two tetraphenylphosphonium ions and a tetracyanato-bis(4-methoxy-4-phenyltellurate) moiety .

The biological activity of organotellurium compounds, including bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV), is primarily linked to their ability to interact with biological macromolecules and influence various biochemical pathways. Research indicates that these compounds may exhibit:

  • Antioxidant Properties : Organotellurium compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Enzyme Modulation : They may affect enzymatic activities by altering enzyme kinetics or by serving as substrates or inhibitors, particularly in liver and kidney tissues .

Toxicity and Safety

Exposure to organotellurium compounds has been associated with toxicity, which can manifest as:

  • Cytotoxicity : Studies have shown that these compounds can induce cell death in various cell lines, potentially through apoptosis or necrosis mechanisms.
  • Enzymatic Alterations : Research has documented changes in liver, kidney, and brain enzyme activities following exposure to organo-tellurium compounds, indicating possible systemic effects on metabolism and detoxification pathways .

Case Studies

Several studies have been conducted to assess the biological effects of organotellurium compounds:

  • Study on Enzymatic Alterations : A study examined the effects of various organo-tellurium compounds on liver enzymes. It was found that exposure led to significant alterations in enzyme levels, suggesting potential hepatotoxic effects .
  • Toxicological Assessment : Another research project focused on the cytotoxic effects of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis of Organotellurium Compounds

The following table summarizes the biological activities and toxicological profiles of selected organotellurium compounds compared to bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV):

Compound NameAntioxidant ActivityCytotoxicityEnzyme ModulationReferences
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)YesHighSignificant
DimethyltellurideModerateModerateMinimal
Tellurium DioxideLowLowNone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.